

Starting materials for 4-Bromo-7-azaindole synthesis

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Compound of Interest

Compound Name: 4-Bromo-7-azaindole

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Synthesis of 4-Bromo-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for **4-Bromo-7-azaindole**, a crucial building block in medicinal chemistry. The synthesis predominantly commences with the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This guide provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Core Synthetic Strategy: From 7-Azaindole to 4-Bromo-7-azaindole

The principal and most documented method for the synthesis of **4-Bromo-7-azaindole** involves a two-step process starting from 7-azaindole. The initial step is the N-oxidation of the pyridine ring of 7-azaindole to form 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-azaindole N-oxide). This intermediate is then subjected to a bromination reaction to selectively introduce a bromine atom at the C4-position of the 7-azaindole scaffold.

Two effective methods for the conversion of 7-azaindole N-oxide to **4-Bromo-7-azaindole** have been reported, primarily differing in the choice of brominating agent and reaction conditions.



Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-Azaindole N-oxide)

A common procedure for the N-oxidation of 7-azaindole involves the use of hydrogen peroxide in an organic solvent.[1]

Protocol:

- Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.[1]
- Cool the mixture to a temperature between 5 and 15 °C.[1]
- Add hydrogen peroxide to the solution in a dropwise manner. The molar ratio of 7-azaindole to hydrogen peroxide is typically between 1:1.1 and 1:2.[1]
- Allow the reaction to proceed for 2 to 5 hours at a temperature between 5 and 15 °C.[1]
- Upon completion, the product, 1H-pyrrolo[2,3-b]pyridine-7-oxide, can be isolated using standard work-up procedures.

Step 2: Synthesis of 4-Bromo-7-azaindole

Method A: Using Methanesulfonic Anhydride and Tetramethylammonium Bromide

This method provides a detailed and specific protocol for the bromination of 7-azaindole N-oxide.[2][3]

Protocol:

- Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) and tetramethylammonium bromide (1.2 eq.) in N,N-dimethylformamide (DMF).[2]
- Cool the solution to 0 °C.



- Add methanesulfonic anhydride (Ms₂O) (2.0 eq.) to the mixture in portions while maintaining the temperature at 0 °C.[2][3]
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[2]
- Upon completion, dilute the reaction mixture with water and adjust the pH to 7 using solid sodium hydroxide.[2]
- Add more water to induce precipitation. Keep the resulting suspension at 5 °C for 1 hour.[2]
- Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over phosphorus pentoxide (P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[2]

Method B: Using Phosphorus Oxyhalides

A more general method for the synthesis of 4-halo-7-azaindoles, including the bromo derivative, utilizes phosphorus oxyhalides.[1]

Protocol:

- Mix 1H-pyrrolo[2,3-b]pyridine-7-oxide with an organic solvent such as acetonitrile or THF.[1]
- Add a phosphorus oxyhalide (e.g., POBr₃ for bromination). The molar ratio of the N-oxide to the phosphorus oxyhalide is typically between 1:2 and 1:10.[1]
- Heat the mixture to a temperature between 80 and 100 °C.
- After 20 to 60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA) (0.05 to 0.2 eq.).[1]
- Continue the reaction for 2 to 8 hours at 80 to 100 °C.[1]
- After the reaction is complete, remove the solvent and excess phosphorus oxyhalide, for instance, by distillation under reduced pressure.
- Add water to the residue at a temperature between -5 and 0 °C.



• Adjust the pH to 8.5-9.5 to precipitate the product, **4-Bromo-7-azaindole**.[1]

Data Presentation

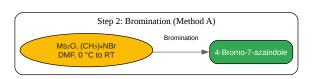
The following table summarizes the quantitative data for the synthesis of **4-Bromo-7-azaindole** via Method A, as reported in the literature.[2]

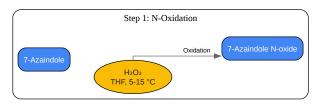
Parameter	Value
Starting Material	1H-pyrrolo[2,3-b]pyridine-7-oxide
Reagents	Tetramethylammonium bromide, Methanesulfonic anhydride, N,N- dimethylformamide
Molar Ratio (N-oxide:TMA-Br:Ms₂O)	1:1.2:2.0
Reaction Temperature	0 °C to Room Temperature
Reaction Time	5 hours
Yield	56%
Mass Spectrum (ESI)	m/z 196.9 [M + H] ⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm)	10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)

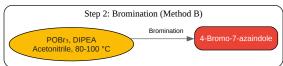
Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic pathways.









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